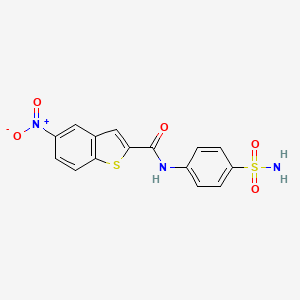

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O5S2/c16-25(22,23)12-4-1-10(2-5-12)17-15(19)14-8-9-7-11(18(20)21)3-6-13(9)24-14/h1-8H,(H,17,19)(H2,16,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQEVQFFZXFRHAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Sulfonation: The addition of a sulfamoyl group to the phenyl ring.

Amidation: The formation of the carboxamide group.

The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations. Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is its potential as an antimicrobial agent. Research has demonstrated that derivatives of this compound can exhibit strong activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In a study evaluating various nitro-containing compounds, it was found that modifications to the benzothiophene structure enhanced antimicrobial properties. The compound was tested against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, showing promising results in Minimum Inhibitory Concentration (MIC) assays. The introduction of specific functional groups was correlated with increased antibacterial activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

| Compound | Pathogen | MIC (µg/mL) | Activity |

|---|---|---|---|

| 5-Nitro-BTA | Staphylococcus aureus | 32 | Moderate |

| 5-Nitro-BTA | Pseudomonas aeruginosa | 16 | High |

| Control | Amoxicillin | 8 | Standard Reference |

Anti-inflammatory Properties

Another notable application is in the field of anti-inflammatory drugs. Compounds similar to this compound have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis and other inflammatory diseases.

Research Findings

Studies have indicated that the sulfonamide group present in the compound can modulate inflammatory responses by inhibiting enzymes involved in the production of pro-inflammatory mediators. This mechanism suggests a dual action where the compound not only acts as an antimicrobial but also helps in reducing inflammation .

Potential in Cancer Therapy

Emerging research has also pointed towards the potential use of this compound in cancer therapy. The unique structure allows for interaction with various biological targets involved in cancer cell proliferation and survival.

Case Study: Anticancer Activity

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. The nitro group is believed to play a crucial role in this activity, possibly through the generation of reactive oxygen species (ROS) that lead to cell death .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Significant Apoptosis |

| A549 (Lung Cancer) | 10 | Moderate Cytotoxicity |

Synthesis and Structural Modifications

The synthesis of this compound has been optimized through various chemical methods, including palladium-catalyzed reactions, which enhance yield and purity. Structural modifications can lead to derivatives with improved pharmacological profiles.

Synthesis Overview

Recent advancements have focused on one-pot synthesis strategies that simplify the production process while maintaining high yields. This approach not only streamlines the synthesis but also allows for rapid screening of various derivatives for biological activity .

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes, such as carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. This inhibition can lead to the disruption of cellular processes and induce cell death in cancer cells .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Key Findings and Implications

- Structural Flexibility : Substitution on the carboxamide nitrogen (e.g., sulfamoyl vs. trifluoromethoxy-thiazole) significantly impacts solubility and target engagement.

- Nitro Group: While critical for electronic effects, its presence necessitates rigorous toxicity profiling to avoid carcinogenic risks observed in nitrofurans .

- Heterocyclic Core : Benzothiophene’s sulfur atom offers distinct binding advantages over benzofuran or thiophene in receptor-targeted applications .

Biological Activity

5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 377.39 g/mol. The compound features a benzothiophene core, which is known for its diverse biological activities, including antibacterial and anticancer properties.

Structural Characteristics

- Molecular Weight : 377.39 g/mol

- CAS Number : 329903-11-9

- Functional Groups : Nitro group, sulfonamide group, carboxamide group

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

| Klebsiella pneumoniae | 12 | 64 µg/mL |

| Bacillus megaterium | 20 | 32 µg/mL |

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Research indicates that it may inhibit cell proliferation in various cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study conducted on human cancer cell lines (MCF-7 breast cancer and HeLa cervical cancer) revealed that the compound exhibited cytotoxic effects with IC50 values of:

- MCF-7 : 25 µM

- HeLa : 30 µM

These findings suggest that the compound may induce apoptosis in cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound is attributed to its ability to interfere with bacterial cell wall synthesis and cancer cell proliferation pathways. The nitro group is believed to play a crucial role in its mechanism, potentially leading to the formation of reactive nitrogen species that can damage cellular components.

Q & A

Q. What are the critical considerations in synthesizing 5-nitro-N-(4-sulfamoylphenyl)-1-benzothiophene-2-carboxamide to ensure high yield and purity?

Methodological Answer:

- Key Steps :

- Nitro Group Introduction : Use nitration conditions (e.g., HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

- Sulfamoylphenyl Coupling : Employ coupling agents like EDC/HOBt for amide bond formation between the benzothiophene-carboxylic acid derivative and 4-sulfamoylaniline. Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted starting material .

- Purification : Use column chromatography (silica gel, gradient elution with dichloromethane/methanol) followed by recrystallization from ethanol/water (yield ~65-75%) .

- Characterization : Confirm structure via H NMR (e.g., aromatic protons at δ 7.8–8.2 ppm), IR (amide C=O stretch ~1650 cm⁻¹), and mass spectrometry (expected [M+H]⁺ ~415.3) .

Q. How can researchers characterize the electronic effects of the nitro and sulfamoyl groups in this compound?

Methodological Answer:

- Spectroscopic Analysis :

- UV-Vis Spectroscopy : Compare λmax shifts in polar vs. non-polar solvents to assess nitro group electron-withdrawing effects (e.g., bathochromic shift in DMSO due to increased conjugation) .

- Hammett Constants : Use substituent constants (σmeta for nitro: +0.71; σpara for sulfamoyl: -0.60) to predict reactivity in electrophilic substitution reactions .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution, highlighting nitro-induced electron deficiency at the benzothiophene core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

Methodological Answer:

- Analog Synthesis :

- Biological Assays :

- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., hCA II/IX) using stopped-flow CO₂ hydration assay. Compare IC₅₀ values to correlate substituent effects with potency .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with dose-response curves (1–100 µM) to identify optimal substituents for apoptosis induction .

Q. How can contradictions in reported solubility data for sulfonamide derivatives be resolved?

Methodological Answer:

Q. What computational strategies are effective in predicting the binding mode of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 5UN) to model interactions. Prioritize poses with sulfamoyl group forming hydrogen bonds to active-site residues (e.g., Thr199 in hCA II) .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of docked complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to validate predictions .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation during sulfamoylation?

Methodological Answer:

- Byproduct Identification : Use LC-MS to detect intermediates (e.g., over-sulfonated derivatives). Adjust stoichiometry (reduce sulfamoyl chloride excess to <10%) and temperature (maintain 0–5°C) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., pyridine) to enhance regioselectivity. Monitor via in situ IR for real-time reaction control .

Q. What analytical methods are recommended for resolving spectral overlaps in NMR characterization?

Methodological Answer:

Q. How can contradictory bioactivity data between in vitro and in vivo studies be addressed?

Methodological Answer:

Q. What strategies are effective in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

Q. How can researchers validate the proposed mechanism of action for this compound in enzyme inhibition?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.